molecular formula C16H19P B14343555 Phosphine, bis(2-phenylethyl)- CAS No. 93017-30-2

Phosphine, bis(2-phenylethyl)-

Cat. No.: B14343555
CAS No.: 93017-30-2
M. Wt: 242.29 g/mol
InChI Key: YWDPXUHMMMGLPC-UHFFFAOYSA-N
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Description

Significance of Tertiary Phosphines as Ligands in Transition Metal Catalysis

Tertiary phosphines (PR₃) represent a cornerstone class of ligands in transition metal catalysis, a field that underpins a vast majority of industrial chemical processes. nih.gov Their prominence stems from their remarkable versatility and the ability to fine-tune the properties of the metal center to which they are bound. libretexts.org The electronic and steric characteristics of a phosphine (B1218219) ligand can be systematically and predictably altered by modifying the 'R' groups attached to the phosphorus atom. umb.edu

Electronically, phosphines act as σ-donors through the lone pair on the phosphorus atom and can also function as π-acceptors. umb.edudalalinstitute.com This dual electronic nature helps to stabilize metal complexes across various oxidation states, a crucial feature for catalytic cycles that involve oxidative addition and reductive elimination steps. dalalinstitute.comsigmaaldrich.com The electron density of the phosphine, and thus its σ-donating ability, can be modulated by the substituents; electron-donating alkyl groups enhance this ability, while electron-withdrawing groups diminish it. dalalinstitute.com

Sterically, the size of the substituents on the phosphorus atom dictates the bulkiness of the ligand, often quantified by the Tolman cone angle. scribd.com Bulky phosphine ligands can create a specific coordination environment around the metal, promoting lower coordination numbers and creating open sites for substrate binding, which is often essential for catalytic activity. libretexts.orgscribd.com This steric influence is a powerful tool for controlling the selectivity of catalytic reactions. wikipedia.org The tunability of both steric and electronic factors makes tertiary phosphines indispensable in homogeneous catalysis, with applications ranging from cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations to hydrogenation and hydroformylation. sigmaaldrich.comwikipedia.orgwikipedia.org

Historical Context of Phosphine Synthesis and Organometallic Applications

The history of organophosphorus chemistry dates back to the early 19th century, with some of the first compounds being synthesized in the 1820s. tcichemicals.com However, the specific development of phosphines as ligands for transition metals gained momentum much later. The first phosphine complexes, cis- and trans-[PtCl₂(PEt₃)₂], were reported by Cahours and Gal in 1870. wikipedia.org

The development of synthetic methods for phosphines was crucial for their application in organometallic chemistry. Early methods often involved the reaction of organometallic reagents like Grignard reagents with phosphorus halides. In recent years, more sophisticated methods have been developed, including the reduction of phosphine oxides and the nickel-catalyzed cross-coupling of Umpolung carbonyls and phosphine chlorides. orgsyn.org

The application of phosphine ligands in catalysis saw a significant breakthrough with the work of Walter Reppe in the 1940s, who used triphenylphosphine (B44618) in nickel-catalyzed reactions of alkynes. wikipedia.org This was followed by the development of cobalt catalysts modified with trialkylphosphine ligands for hydroformylation by Shell. wikipedia.org A major milestone was the invention of Wilkinson's catalyst, RhCl(PPh₃)₃, which became a benchmark for homogeneous hydrogenation. wikipedia.org The design of chiral phosphine ligands, such as DIPAMP, developed in the 1970s for asymmetric hydrogenation, marked a new era in catalysis, enabling the enantioselective synthesis of important molecules like L-DOPA. tcichemicals.com The introduction of dialkylbiaryl phosphine ligands by Stephen L. Buchwald in 1998 further revolutionized palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and a broader substrate scope. wikipedia.org

Scope and Current Research Focus on Bis(2-phenylethyl)phosphine in Academic Inquiry

Direct academic research focusing explicitly on bis(2-phenylethyl)phosphine is limited in publicly accessible literature. However, the existing studies on its derivatives, particularly its selenide (B1212193) and oxide forms, provide a window into its potential reactivity and areas of academic interest.

Research has been conducted on bis(2-phenylethyl)phosphine selenide . This derivative is synthesized from bis(2-phenylethyl)phosphine and selenium. researchgate.net Spectroscopic studies, including XRD, IR, UV, and multinuclear NMR, have revealed that the phosphorus atom in the selenide is four-coordinated. researchgate.net The formation of adducts between bis(2-phenylethyl)phosphine selenide and alkyl propiolates has also been investigated, suggesting its utility in the synthesis of more complex organophosphorus compounds. researchgate.net

Furthermore, the existence and commercial availability of derivatives such as phenyl[bis(2-phenylethyl)]phosphine oxide indicate that the parent phosphine serves as a precursor in synthetic pathways. sigmaaldrich.com The study of phosphine oxides is a significant area of research, as they can sometimes act as ligands themselves or be reduced to the corresponding phosphines. orgsyn.org

The current academic inquiry into bis(2-phenylethyl)phosphine itself appears to be in a nascent stage. Its structural features—possessing both the flexibility of the ethyl linker and the steric bulk of the phenyl groups—suggest it could be a potentially useful ligand in catalysis. Future research may explore its synthesis in higher yields, a full characterization of its physical and spectroscopic properties, and its performance as a ligand in various transition metal-catalyzed reactions. The established chemistry of its derivatives provides a solid foundation for such future investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93017-30-2

Molecular Formula

C16H19P

Molecular Weight

242.29 g/mol

IUPAC Name

bis(2-phenylethyl)phosphane

InChI

InChI=1S/C16H19P/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2

InChI Key

YWDPXUHMMMGLPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCPCCC2=CC=CC=C2

Origin of Product

United States

Coordination Chemistry of Bis 2 Phenylethyl Phosphine

Principles of Ligand Design for Organophosphorus Ligands in Catalysis

The design of organophosphorus ligands is a cornerstone of modern catalysis. The efficacy of a phosphine (B1218219) ligand in a catalytic cycle is governed by a delicate interplay of its electronic and steric properties, which can be fine-tuned by modifying the substituents on the phosphorus atom.

Electronic Effects: The electron-donating or -withdrawing nature of a phosphine ligand significantly influences the electron density at the metal center. Electron-donating phosphines increase the electron density on the metal, which can enhance its reactivity in processes like oxidative addition. Conversely, electron-withdrawing phosphines can be beneficial in other catalytic steps. The electronic nature of a phosphine is often quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency of a standard nickel-carbonyl complex.

Steric Effects: The steric bulk of a phosphine ligand plays a crucial role in determining the coordination number of the metal complex, the stability of the catalyst, and the selectivity of the reaction. Bulky phosphines can create a sterically hindered environment around the metal center, which may favor the formation of low-coordinate, highly reactive species. The primary measure of a phosphine's steric hindrance is its cone angle, a concept also introduced by Tolman.

The rational design of phosphine ligands involves the strategic modification of the R groups in a PR₃ structure to achieve the desired balance of steric and electronic properties for a specific catalytic application.

Formation and Characterization of Transition Metal-Bis(2-phenylethyl)phosphine Complexes

While the coordination chemistry of many phosphine ligands with transition metals is well-documented, specific studies detailing the formation and characterization of complexes with bis(2-phenylethyl)phosphine are not widely available in the current body of scientific literature. The synthesis of this secondary phosphine and its subsequent use in forming derivatives like its oxide and selenide (B1212193) have been reported. For instance, bis(2-phenylethyl)phosphine can be prepared and subsequently reacted with elemental selenium to yield bis(2-phenylethyl)phosphine selenide. researchgate.net

Complexation with First-Row Transition Metals

Detailed studies on the complexation of bis(2-phenylethyl)phosphine with first-row transition metals such as iron, cobalt, and nickel are not readily found in published research. General principles of coordination chemistry suggest that as a soft phosphorus donor, it would readily coordinate to these metals. The properties of the resulting complexes would be influenced by the electronic and steric nature of the bis(2-phenylethyl)phosphine ligand.

Coordination with Platinum Group Metals (e.g., Rhodium, Palladium)

Similarly, comprehensive reports on the coordination of bis(2-phenylethyl)phosphine with platinum-group metals are scarce. These metals are central to many catalytic processes, and phosphine ligands are crucial to their function. It is known that palladium complexes with certain phosphine ligands are active catalysts for cross-coupling reactions. researchgate.net While bis(2-phenylethyl)phosphine has been mentioned in the context of reactions involving palladium, detailed characterization of the resulting coordination complexes is not provided. researchgate.net

Spectroscopic and Structural Analysis of Metal-Phosphine Adducts

Although data on metal complexes of the parent phosphine is limited, the structural and spectroscopic features of its derivative, bis(2-phenylethyl)phosphine selenide, have been characterized. researchgate.net These findings offer insights into the potential coordination behavior of the phosphine itself.

X-ray diffraction (XRD), infrared (IR), ultraviolet (UV), and multinuclear nuclear magnetic resonance (NMR) spectroscopy have been used to study bis(2-phenylethyl)phosphine selenide. researchgate.net These studies have revealed that the phosphorus atom in this molecule is four-coordinated, existing in this state in both crystalline and solution phases. researchgate.net

The following table summarizes the key spectroscopic data for bis(2-phenylethyl)phosphine selenide:

Spectroscopic TechniqueObserved FeaturesReference
³¹P NMR A single signal characteristic of a four-coordinated phosphorus atom. researchgate.net
IR Spectroscopy Data available, used for conformational analysis. researchgate.net
UV Spectroscopy Data available for structural analysis. researchgate.net

Electronic and Steric Parameters of Bis(2-phenylethyl)phosphine as a Ligand

The precise electronic and steric parameters, namely the Tolman Electronic Parameter (TEP) and cone angle, for bis(2-phenylethyl)phosphine have not been experimentally determined or reported in the available literature.

The Tolman Electronic Parameter (TEP) is a measure of the electron-donating ability of a phosphine ligand. It is determined by measuring the A₁ C-O vibrational frequency (ν(CO)) of a [LNi(CO)₃] complex, where L is the phosphine ligand. A lower ν(CO) value indicates a more electron-donating phosphine.

The cone angle provides a quantitative measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, which encompasses the van der Waals radii of the outermost atoms of the substituents.

Without experimental data, one can only make qualitative predictions. The two ethyl-phenyl groups would suggest a moderate steric bulk, likely larger than simple trialkylphosphines but potentially less than ligands with bulky tert-butyl or cyclohexyl groups. The electronic effect would be influenced by the electron-donating nature of the ethyl groups and the aromatic phenyl rings.

Influence of Ligand Environment on Metal Center Reactivity and Selectivity

The ligand environment is a critical determinant of the reactivity and selectivity of a metal center in catalysis. The electronic and steric properties of the ligands dictate the coordination sphere of the metal, influencing substrate binding, product dissociation, and the energy barriers of intermediate steps in a catalytic cycle.

For instance, in cross-coupling reactions, the phosphine ligand's ability to stabilize the active catalytic species and facilitate oxidative addition and reductive elimination steps is paramount. The steric bulk of the ligand can also influence the regioselectivity and stereoselectivity of the reaction.

While specific examples involving bis(2-phenylethyl)phosphine are not available, the general principles of ligand influence remain applicable. The phenylethyl substituents in bis(2-phenylethyl)phosphine could offer unique steric and electronic properties that might be beneficial in specific catalytic applications, warranting further investigation into its coordination chemistry and catalytic activity.

Catalytic Applications of Bis 2 Phenylethyl Phosphine in Organic Transformations

Homogeneous Catalysis Mediated by Bis(2-phenylethyl)phosphine Complexes

Complexes of bis(2-phenylethyl)phosphine with transition metals serve as effective homogeneous catalysts for a range of organic transformations. The steric bulk and electron-donating nature of the phosphine (B1218219) ligand play a crucial role in stabilizing the metal center and modulating its catalytic properties.

Asymmetric Hydrogenation Reactions with Phosphine Ligands

Asymmetric hydrogenation, a key technology for the synthesis of chiral molecules, often relies on chiral phosphine ligands to induce enantioselectivity. researchgate.netacs.org While bis(2-phenylethyl)phosphine itself is achiral, its derivatives, incorporating chiral elements, are of significant interest. The development of chiral phosphine ligands is central to the advancement of enantioselective organic transformations. scholaris.ca The effectiveness of these catalytic systems is often evaluated by their ability to achieve high enantiomeric excess (ee) and turnover frequencies (TOF). dicp.ac.cn For instance, the asymmetric hydrogenation of prochiral olefins using rhodium complexes with chiral diphosphine ligands has been a subject of extensive research. acs.org The structural features of the phosphine ligand, including steric hindrance and electronic effects, are critical in determining the enantioselectivity of the hydrogenation process. researchgate.netdicp.ac.cn

A notable example involves the double asymmetric hydrogenation of 1,1-diaryl olefins. In a specific case, a library of iridium and rhodium phosphine catalysts was screened for the reduction of 2,6-di-(1-phenylethenyl)-4-methyl aniline (B41778). nih.gov The most effective catalyst in this screening yielded the desired C2-symmetric aniline precursor with a high selectivity of 98.6%. nih.gov This highlights the potential of carefully designed phosphine ligands in achieving high enantioselectivity even in challenging substrate classes like 1,1-diaryl-substituted terminal alkenes. nih.gov

SubstrateCatalyst SystemSelectivity (er)Reference
2,6-di-(1-phenylethenyl)-4-methyl anilineRh-DuanPhos98.6% nih.gov
2-phenyl-1-buteneChiral organosamarium complex98:2 nih.gov
2-aryl-1-butenesIridium complexes with chiral P,N ligandsup to 97:3 nih.gov

Role in Hydrophosphination Catalysis

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method for the synthesis of organophosphorus compounds. researchgate.netacs.org Bis(2-phenylethyl)phosphine and its derivatives have been utilized as ligands in metal-catalyzed hydrophosphination reactions.

The nature of the phosphine ligand significantly influences the outcome of hydrophosphination reactions. The synthesis of bis(2-phenylethyl)phosphine itself can be achieved through the hydrophosphination of styrene (B11656) with phosphine (PH3) under basic conditions, with yields ranging from 60-80%. vulcanchem.com In catalytic systems, the phosphine ligand can control the regioselectivity and chemoselectivity of the addition of P-H bonds to alkenes and alkynes. nih.gov

For instance, in the ytterbium-catalyzed dual hydrophosphination of alkynes with phenylphosphine (B1580520) (PhPH2), the reaction with 1-phenylprop-1-yne was found to be slower than with diphenylphosphine (B32561) (Ph2PH). nii.ac.jp The use of an aniline additive was shown to improve the selectivity and total yield of the desired bis(alkenyl)phosphine oxides. nii.ac.jp This demonstrates how ligand modifications and additives can steer the course of the reaction.

Controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti addition) is a central challenge in hydrophosphination catalysis. The steric and electronic properties of the phosphine ligand are key to achieving this control. For example, radical addition of secondary phosphine selenides, derived from secondary phosphines like bis(2-phenylethyl)phosphine, to alkenes under UV irradiation proceeds regiospecifically to afford anti-Markovnikov adducts in high yields. researchgate.net

In the ytterbium-catalyzed dual hydrophosphination of aromatic alkynes with phenylphosphine, (Z,Z)-stereoisomers of the resulting bis(alkenyl)phosphine oxides were preferentially formed. nii.ac.jp The reaction of phenylacetylene, for example, yielded the (Z,Z)- and (Z,E)-isomers in 80% and 20% yields, respectively, highlighting a degree of stereocontrol. nii.ac.jp

AlkyneCatalyst SystemProduct(s)YieldStereoselectivity (Z,Z:Z,E)Reference
1-Phenylprop-1-yneYb[N(SiMe3)2]3(hmpa)2 / PhPH2 / AnilineBis(β-methylstyryl)phenylphosphine oxide isomers64%Not highly selective nii.ac.jp
PhenylacetyleneYb[N(SiMe3)2]3(hmpa)2 / PhPH2 / AnilineBis(β-styryl)phenylphosphine oxide isomersHigh80:20 nii.ac.jp

C-C and C-X Bond Forming Reactions

Transition metal complexes bearing phosphine ligands are widely used in cross-coupling reactions to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org The phosphine ligand's role is to stabilize the metal catalyst and influence its reactivity, thereby affecting the efficiency and selectivity of the coupling process. illinois.edu Bulky and electron-rich phosphines are often employed to promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. thieme-connect.de

Bis(2-phenylethyl)phosphine, with its bulky phenylethyl groups, can serve as a ligand in such reactions. For example, palladium complexes with bulky phosphine ligands are effective catalysts for Suzuki cross-coupling reactions. thieme-connect.de The steric demand of the ligand can facilitate the rate-limiting ligand dissociation step and promote oxidative addition, which is particularly important for less reactive substrates. thieme-connect.de While specific examples detailing the use of bis(2-phenylethyl)phosphine in a broad range of C-C and C-X coupling reactions are not extensively documented in the provided search results, its structural similarity to other effective bulky phosphine ligands suggests its potential in this area.

Investigation of Ligand Modifications on Catalytic Activity and Selectivity

Modifying the structure of phosphine ligands is a common strategy to fine-tune the performance of a catalyst. scholaris.ca By altering the steric and electronic properties of the ligand, it is possible to enhance catalytic activity, improve selectivity, and even switch the reaction pathway.

Research has focused on synthesizing chiral β-aminophosphines with varied diarylphosphino moieties to probe the effects of the phosphine structure on catalytic performance. scholaris.ca The development of new synthetic methods to access a diverse range of phosphine ligands is crucial for advancing enantioselective organic transformations. scholaris.ca One approach involves the synthesis of chiral β-aminophosphines from enantiopure sulfamidates and racemic secondary phosphine oxides, allowing for the creation of diastereomeric intermediates that can be separated. scholaris.ca Subsequent stereospecific reduction yields diastereomerically enriched β-aminophosphines. scholaris.ca This modular approach enables the systematic investigation of how changes in the phosphine's structure impact catalytic outcomes. The electronic properties at the phosphorus atom can be varied, providing a means to study ligand effects on both catalyst activity and selectivity. scholaris.ca

Mechanistic Elucidation of Catalytic Cycles Involving Bis(2-phenylethyl)phosphine

In palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira couplings, the catalytic cycle generally proceeds through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The role of the phosphine ligand in this cycle is crucial for stabilizing the palladium center, modulating its reactivity, and influencing the selectivity of the reaction.

For a typical cross-coupling reaction, the active catalyst is a low-valent palladium(0) species, often coordinated to one or two phosphine ligands. The phenylethyl groups of bis(2-phenylethyl)phosphine would create a specific steric environment around the metal center, which can affect ligand dissociation and substrate coordination.

Table 4.3.1: Postulated Intermediates in a Generic Palladium-Catalyzed Cross-Coupling Cycle with Bis(2-phenylethyl)phosphine (L)

StepIntermediateDescription
Catalyst Activation Pd(0)Ln (n=1 or 2)The active catalyst is a coordinatively unsaturated Pd(0) complex. The number of coordinating phosphine ligands (L) is dependent on the steric bulk of the ligand and reaction conditions.
Oxidative Addition [Ar-Pd(II)(L)n-X]The palladium center inserts into the aryl halide (Ar-X) bond, leading to a Pd(II) species. The stability and reactivity of this intermediate are influenced by the electronic properties of the phosphine ligand.
Transmetalation [Ar-Pd(II)(L)n-R]In Suzuki or Sonogashira couplings, the organic group (R) from the organometallic reagent replaces the halide (X) on the palladium center.
Reductive Elimination Ar-RThe coupled product is formed, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle. The steric and electronic properties of the phosphine ligand play a critical role in facilitating this step.

In the context of rhodium-catalyzed hydroformylation, the phosphine ligand influences both the regioselectivity (linear vs. branched aldehyde) and the enantioselectivity (if a chiral ligand is used). The catalytic cycle typically involves the coordination of an alkene to a rhodium-hydride complex, followed by migratory insertion, CO insertion (carbonylation), and hydrogenolysis to yield the aldehyde and regenerate the catalyst. The coordination of bis(2-phenylethyl)phosphine to the rhodium center would affect the electronic density and steric environment, thereby influencing the relative rates of the different steps in the cycle and the selectivity of the products.

Advanced Derivatization and Functionalization Strategies of Bis 2 Phenylethyl Phosphine Derivatives

Synthesis of Phosphine (B1218219) Chalcogenides from Bis(2-phenylethyl)phosphine

The phosphorus atom in bis(2-phenylethyl)phosphine possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation. This reactivity is harnessed in the synthesis of phosphine chalcogenides, where the phosphorus center is converted to a P(V) species by forming a double bond with a chalcogen atom (Sulfur or Selenium).

The conversion of phosphines to their corresponding phosphine sulfides is a common and straightforward transformation. For secondary phosphines like bis(2-phenylethyl)phosphine, this can be achieved by direct reaction with elemental sulfur (S₈). The reaction typically proceeds by heating the phosphine with a stoichiometric amount of sulfur in an appropriate solvent.

Alternatively, phosphine sulfides can be prepared from the corresponding phosphine oxides using thionating agents like Lawesson's reagent. organic-chemistry.org This two-step process would first involve the oxidation of bis(2-phenylethyl)phosphine to bis(2-phenylethyl)phosphine oxide, followed by treatment with the thionating agent. Research has shown that various α,β-unsaturated phosphine oxides can be converted to their sulfide (B99878) counterparts in good yields using Lawesson's reagent, a method that demonstrates broad substrate scope. organic-chemistry.org

In the context of its derivatives, bis(2-phenylethyl)phosphine sulfide has been used as a reactant in more complex chemical transformations. For instance, it participates in reactions with isoquinoline (B145761) and acylacetylenes, although these can result in complex mixtures of products. researchgate.net

Table 1: Illustrative Synthesis of Phosphine Sulfides This table is generated based on general synthetic methods for phosphine sulfides, as specific data for the direct thionation of bis(2-phenylethyl)phosphine was not detailed in the provided search results.

Reactant Reagent Conditions Product Yield
Bis(2-phenylethyl)phosphine Elemental Sulfur (S₈) Toluene, Heat Bis(2-phenylethyl)phosphine sulfide High
Bis(2-phenylethyl)phosphine oxide Lawesson's Reagent Toluene, Reflux Bis(2-phenylethyl)phosphine sulfide Good

The synthesis of phosphine selenides from secondary phosphines is also a well-established process. Bis(2-phenylethyl)phosphine reacts directly with elemental selenium to yield bis(2-phenylethyl)phosphine selenide (B1212193). researchgate.net This reaction is efficient and proceeds under relatively mild conditions.

Specifically, bis(2-phenylethyl)phosphine selenide has been synthesized in 86% yield from the reaction of bis(2-phenylethyl)phosphine with selenium. researchgate.net Spectroscopic analyses, including XRD, IR, UV, and multinuclear NMR, have confirmed that the phosphorus atom in the resulting molecule is four-coordinated, both in the solid crystalline state and in solution. researchgate.net This indicates the formation of a stable P=Se double bond.

The reactivity of secondary phosphine selenides, including the bis(2-phenylethyl) derivative, has been explored. For example, they undergo radical addition to alkenes and can react with acylacetylenes in water. researchgate.net

Table 2: Synthesis of Bis(2-phenylethyl)phosphine Selenide

Reactant Reagent Conditions Product Yield Reference
Bis(2-phenylethyl)phosphine Selenium Toluene, 85°C, 3h Bis(2-phenylethyl)phosphine selenide 86% researchgate.net

Functionalization of Phosphine Derivatives for Specialty Chemical Applications

The derivatives of bis(2-phenylethyl)phosphine, particularly the chalcogenides, serve as platforms for further functionalization, introducing new chemical properties and potential applications.

The chalcogenide derivatives of bis(2-phenylethyl)phosphine are key intermediates for introducing nitrogen-containing functionalities. Research has demonstrated that secondary phosphine sulfides and selenides can react with 1-vinylimidazoles under radical initiation conditions. researchgate.net This reaction results in an anti-Markovnikov addition, yielding N-heterocyclic phosphine chalcogenides with high efficiency. researchgate.net

Furthermore, the reaction of bis(2-phenylethyl)phosphine sulfide with isoquinoline in the presence of acylacetylenes has been studied, showcasing a pathway to C-phosphorylation of the heterocyclic ring. researchgate.net While this specific reaction can be complex, it highlights the potential for creating intricate molecular architectures based on the phosphine scaffold. The synthesis of chelating bis(phosphines) based on inorganic heterocyclic systems like diazasilaphosphetidines has also been reported, indicating advanced strategies for creating ligands with unique electronic properties. nih.gov

Quaternization of the phosphorus atom leads to the formation of phosphonium (B103445) salts. For bis(2-phenylethyl)phosphine, this would first involve the substitution of the P-H proton with an organic group (e.g., via alkylation) to form a tertiary phosphine. This resulting tertiary phosphine can then be quaternized by reacting with an alkyl halide. This is a standard method for phosphonium salt synthesis. organic-chemistry.org

For example, a tertiary phosphine such as phenyl[bis(2-phenylethyl)]phosphine could be synthesized and subsequently reacted with an alkyl halide like methyl iodide to produce the corresponding quaternary phosphonium salt. These salts are ionic compounds with a positively charged phosphorus center. researchgate.net

The reactivity of phosphonium salts is extensive. They are widely used as phase-transfer catalysts, ionic liquids, and as precursors for ylides in the Wittig reaction. nih.gov Recent research has also focused on the C-P bond functionalization of phosphonium salts, allowing for the synthesis of various thio-derivatives. nih.gov The synthesis of ethynyl (B1212043) phosphonium salts from the reaction of phosphines with bromoacetylenes represents another important class of these compounds, which have shown biological activity. utoronto.ca

Interconversion Pathways Between Bis(2-phenylethyl)phosphine and Related Organophosphorus Compounds

The chemical transformations of bis(2-phenylethyl)phosphine and its derivatives form a network of interconversion pathways that connect various classes of organophosphorus compounds.

A central pathway begins with the oxidation of bis(2-phenylethyl)phosphine.

Reaction with elemental sulfur or selenium yields the corresponding bis(2-phenylethyl)phosphine sulfide researchgate.net and bis(2-phenylethyl)phosphine selenide researchgate.net, respectively, as discussed in section 5.1.

Oxidation with a milder oxidizing agent like hydrogen peroxide would yield bis(2-phenylethyl)phosphine oxide .

These P(V) compounds can, in some cases, be converted back to the P(III) state. The reduction of phosphine oxides to phosphines is a common transformation, often accomplished using silanes or other reducing agents. For instance, a variety of secondary phosphine oxides have been successfully reduced to secondary phosphines. orgsyn.org

The P-H bond in bis(2-phenylethyl)phosphine allows for its conversion into tertiary phosphines through reactions like alkylation. The resulting tertiary phosphine, for example, phenyl[bis(2-phenylethyl)]phosphine , can then be oxidized to its corresponding oxide, phenyl[bis(2-phenylethyl)]phosphine oxide . sigmaaldrich.com This tertiary phosphine can also be quaternized to form a phosphonium salt . organic-chemistry.org

These interconversions highlight the role of bis(2-phenylethyl)phosphine as a versatile precursor in organophosphorus chemistry, enabling access to a wide range of functionalized molecules including phosphine oxides, sulfides, selenides, and phosphonium salts.

Theoretical and Computational Investigations of Bis 2 Phenylethyl Phosphine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and reactivity of molecules. For phosphines such as bis(2-phenylethyl)phosphine, DFT calculations can predict molecular geometries, orbital energies, and the distribution of electron density, which in turn govern the molecule's reactivity.

While specific DFT studies exclusively on bis(2-phenylethyl)phosphine are not extensively documented in the reviewed literature, valuable insights can be drawn from computational studies on analogous compounds, such as its chalcogenide derivatives. For instance, DFT calculations performed on analogous selenophosphinic acid derivatives reveal key structural features that are likely shared with bis(2-phenylethyl)phosphine. vulcanchem.com These studies indicate a pyramidal geometry at the phosphorus atom. The bulky 2-phenylethyl groups arrange themselves to minimize steric hindrance, adopting specific conformations.

Table 1: Conformational Analysis of a Selenophosphinic Acid Analog Data adapted from conformational studies on selenophosphinic acid analogs. vulcanchem.com

ConformerDihedral Angles (°)Relative Energy (kJ/mol)Orientation of Substituents
1aSe=P–C7–C10: 540.0Gauche, gauche, gauche
1bSe=P–C8–C9: 56+1.2Gauche, trans, gauche
1cSe=P–O–C6: 48+3.6Trans, gauche, gauche

Computational Modeling of Coordination Behavior with Metal Centers

The utility of phosphine (B1218219) ligands is most prominent in their coordination to transition metals, forming complexes that are active catalysts for a myriad of chemical reactions. Computational modeling is instrumental in understanding the nature of the metal-phosphine bond and predicting the geometry and stability of the resulting complexes.

General computational studies on phosphine ligands show that their coordination properties are governed by a combination of steric and electronic factors. The phosphorus atom donates its lone pair of electrons to the metal center, forming a σ-bond. The energy and symmetry of the phosphorus lone pair orbital, which can be calculated using DFT, are crucial determinants of the strength of this interaction.

While specific computational models for bis(2-phenylethyl)phosphine coordination complexes are not detailed in the available literature, studies on other bis(phosphine) ligands complexed with metals such as palladium(II), platinum(II), and iron(0) provide a framework for understanding their behavior. nih.govnih.govnih.gov For example, DFT calculations on heteroleptic iron complexes containing both a bis-phosphine and a bis-NHC ligand have shown that the electronic properties of the metal center can be finely tuned by the ligand set, which in turn affects the activation of small molecules like N₂. nih.gov Computational studies on platinum(II) metallacycles with bis(phosphine) ligands have employed DFT and time-dependent DFT (TD-DFT) to probe the nature of their optical transitions. nih.gov These studies reveal that the emissive properties of such complexes often arise from ligand-centered transitions with some contribution from metal-based orbitals. nih.gov

Mechanistic Pathway Analysis of Catalytic Reactions via Computational Methods

Computational chemistry provides a powerful avenue for mapping the potential energy surfaces of chemical reactions, allowing for the detailed analysis of mechanistic pathways. For catalytic cycles involving phosphine ligands, computational methods can identify transition states, reaction intermediates, and determine activation barriers, thereby elucidating the step-by-step mechanism of the reaction. acs.org

The general mechanism for many cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves oxidative addition, transmetalation, and reductive elimination steps at a metal center, often palladium, which is coordinated by phosphine ligands. acs.org Computational studies, primarily using DFT, have been instrumental in evaluating the feasibility of different proposed mechanisms. For instance, calculations have been used to compare the energy barriers of pathways involving monoligated versus bis-ligated palladium species, providing insights into the role of ligand dissociation in the catalytic cycle. acs.org

In the context of phosphine-catalyzed reactions, computational analysis can shed light on the role of the phosphine in activating substrates. The initial nucleophilic addition of a phosphine to an electrophile is a common first step, and the stability and subsequent reactivity of the resulting zwitterionic intermediate can be modeled computationally. nih.gov While a specific mechanistic analysis for a catalytic reaction involving bis(2-phenylethyl)phosphine was not found in the reviewed literature, the established computational methodologies for other phosphine-catalyzed reactions provide a clear blueprint for how such an investigation would be conducted. nih.gov

Prediction of Spectroscopic Signatures and Reaction Profiles

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a valuable tool for characterizing molecules and reaction intermediates. jstar-research.com For a compound like bis(2-phenylethyl)phosphine, computational methods can predict its nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as its infrared (IR) vibrational frequencies.

DFT calculations are routinely used to predict ³¹P NMR chemical shifts, a key spectroscopic handle for phosphines. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. Similarly, the calculation of vibrational frequencies can aid in the assignment of experimental IR spectra. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption and emission spectra, which is particularly relevant for understanding the photophysical properties of phosphine-metal complexes. nih.gov

Beyond static spectroscopic properties, computational chemistry can also predict reaction profiles by calculating the free energy changes along a reaction coordinate. jstar-research.com This allows for the prediction of reaction kinetics and thermodynamics, providing a comprehensive understanding of the reaction's progress. While specific predicted spectroscopic data and reaction profiles for bis(2-phenylethyl)phosphine are not available in the surveyed literature, the general applicability of these computational methods to phosphine-containing systems is well-established. jstar-research.comexaly.com

Future Perspectives and Emerging Research Areas for Bis 2 Phenylethyl Phosphine

Development of Novel and Green Synthetic Routes

The traditional synthesis of phosphines often involves reagents that are hazardous and produce considerable waste. Consequently, the development of environmentally benign and efficient synthetic routes for bis(2-phenylethyl)phosphine is a critical area of research. A significant advancement in this domain is the use of black phosphorus (BP) as a highly active building block. Research has shown that BP nanoparticles can react directly with styrene (B11656) to produce bis(2-phenylethyl)phosphine. chinesechemsoc.orgchinesechemsoc.org By controlling the molar ratio of black phosphorus to styrene, the synthesis can be selectively directed towards producing either primary or secondary phosphines. chinesechemsoc.orgchinesechemsoc.org For instance, a 2:1 molar ratio of BP to styrene favors the formation of bis(2-phenylethyl)phosphine. chinesechemsoc.orgchinesechemsoc.org This method represents a significant step towards greener phosphine (B1218219) production by utilizing a more direct and atom-economical pathway.

Improved green routes are also being developed for derivatives, such as the synthesis of 4-chalcogenophosphorylpyridines, which can involve bis(2-phenylethyl)phosphine oxide or sulfide (B99878). nih.gov These methods sometimes allow for solvent-free reaction conditions, further enhancing their environmental credentials. nih.gov

Below is a data table summarizing emerging green synthetic approaches.

Synthetic ApproachPhosphorus SourceKey ReactantNoteworthy Aspects
Direct PhosphinationBlack Phosphorus (BP)StyreneSelectivity towards mono- or bis-substituted phosphine is controllable by reactant ratios. chinesechemsoc.orgchinesechemsoc.org
SNH Cross-CouplingBis(2-phenylethyl)phosphine oxide/sulfidePyridinesCan be achieved under solvent-free conditions, representing a greener alternative. nih.gov

Exploration of New Catalytic Domains Beyond Current Applications

While established in certain catalytic processes, the unique electronic and steric properties of bis(2-phenylethyl)phosphine make it a candidate for novel catalytic applications. Its structure offers a balance between the bulk of tert-butyl groups and the electronic nature of phenyl groups, opening doors to new reactivity.

Researchers are exploring its use in rhodium-catalyzed oxidative aminations of styrenes, which is a method for the anti-Markovnikov functionalization of olefins. acs.org The nature of the phosphine ligand significantly influences the yield and the ratio of enamine to alkylamine products in these reactions. acs.org Furthermore, the development of chiral phosphines is a major focus in chemistry, aiming to create enantioselective transformations. scholaris.ca Although bis(2-phenylethyl)phosphine itself is achiral, it serves as a scaffold for developing new chiral ligands for asymmetric catalysis. scholaris.ca The synthesis of β-aminophosphines, for example, can utilize phosphine oxides as "masked" equivalents, which simplifies purification and handling. scholaris.ca

Integration into Multicomponent Reaction Systems and Flow Chemistry

Multicomponent reactions (MCRs), which combine three or more substrates in a single operation, are prized for their efficiency and high atom economy. researchgate.netrsc.org The integration of phosphine-based catalysts into MCRs is a burgeoning field. Phosphines can trigger MCRs, for instance, by reacting with electrophilic species like arynes and aldehydes to form complex heterocyclic products. rsc.org The specific properties of bis(2-phenylethyl)phosphine could be harnessed to control selectivity in such complex reaction environments.

Flow chemistry, which utilizes continuous-flow reactors, offers enhanced control, safety, and scalability over traditional batch processes. rug.nl The development of flow systems is particularly advantageous for MCRs, allowing for the precise introduction of reagents at different stages of the reaction sequence. rsc.org Immobilizing phosphine catalysts on solid supports is a key strategy for their use in flow chemistry, enabling catalyst recycling and continuous production. The future will likely see the application of bis(2-phenylethyl)phosphine and its derivatives in these advanced, automated synthetic platforms. rug.nl

Rational Design of Next-Generation Ligands Incorporating Phenylethylphosphorus Scaffolds

The rational design of ligands is a powerful strategy for fine-tuning catalyst performance. rsc.org The bis(2-phenylethyl)phosphine framework serves as an excellent starting point for creating next-generation ligands with tailored properties. rsc.orgnih.gov By systematically modifying this scaffold, researchers can modulate the steric and electronic environment of the metal center to enhance catalytic activity and selectivity.

Strategies for ligand evolution include:

Introducing Functional Groups: Adding electron-donating or withdrawing groups to the phenyl rings can alter the ligand's electronic properties.

Modifying the Backbone: Changing the ethyl linker can adjust the ligand's bite angle and steric bulk, which is crucial for controlling reaction outcomes.

Creating Chiral Variants: The synthesis of chiral β-aminophosphines from enantiopure starting materials demonstrates a pathway to P-chiral ligands from this type of scaffold. scholaris.ca

Developing Heteroleptic Systems: Combining phosphine and N-heterocyclic carbene (NHC) ligands on a single metal center, such as iron, can lead to complexes with enhanced reactivity for activating small molecules like N₂. nih.gov

The overarching goal of these design efforts is to create superior catalysts for challenging chemical transformations, pushing the boundaries of what is possible in sustainable synthesis. chemistryworld.comrsc.org

Q & A

Basic: What are the established synthetic routes and characterization methods for bis(2-phenylethyl)phosphine and its derivatives?

Answer:
Bis(2-phenylethyl)phosphine derivatives are typically synthesized via nucleophilic substitution or addition reactions. For example, secondary phosphine oxides like bis(2-phenylethyl)phosphine oxide can be prepared by reacting phosphorus nucleophiles with alkyl halides or alkenes under controlled conditions (e.g., Scheme 3 in ) . Characterization relies on NMR spectroscopy (¹H, ³¹P) to confirm structural integrity and purity, as detailed in Appendix A of . X-ray crystallography (Appendix B–E, ) is critical for resolving steric effects and ligand geometry. Advanced techniques like dielectric constant measurements (BI-870 instrument, ) and vibrational spectroscopy further elucidate polarity and bonding behavior .

Advanced: How does the steric and electronic profile of bis(2-phenylethyl)phosphine ligands influence their reactivity in transition-metal catalysis?

Answer:
The bulky 2-phenylethyl substituents create a sterically demanding environment, which can stabilize low-coordinate metal centers and modulate catalytic activity. For instance, in gold(I) complexes ( ), such ligands enhance oxidative addition rates by reducing electron density at the metal center . Comparative studies with diphenylphosphine oxide ( ) show that bis(2-phenylethyl) derivatives exhibit lower acidity, slowing proton transfer steps but enabling selective substrate binding in reactions like hydrogenation ( ) . Computational modeling (e.g., DFT) paired with experimental kinetic data is recommended to disentangle steric vs. electronic contributions.

Advanced: What mechanistic insights explain the divergent reactivity of bis(2-phenylethyl)phosphine oxides in nucleophilic addition reactions?

Answer:
Mechanistic studies ( ) reveal that bis(2-phenylethyl)phosphine oxides undergo regioselective additions to electron-deficient alkenes or sulfoxides via radical or polar pathways, depending on solvent polarity and substituent electronics. For example, in reactions with vinylsulfoxides, the bulky alkyl groups favor a six-membered transition state, reducing side reactions . Contrast this with diphenylphosphine oxide ( ), where higher acidity accelerates protonation but increases competing pathways. Researchers should employ kinetic isotope effects (KIE) and trapping experiments to validate proposed mechanisms.

Basic: Which analytical techniques are most reliable for assessing the purity and structural fidelity of bis(2-phenylethyl)phosphine derivatives?

Answer:

  • NMR Spectroscopy : ³¹P NMR is indispensable for confirming phosphorus bonding environments (e.g., δ ~20–40 ppm for phosphine oxides) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, especially in metal complexes ( , Appendix B–E) .
  • Vibrational Spectroscopy : IR/Raman spectra identify P=Se or P=O stretches ( ) .
  • Elemental Analysis : Validates stoichiometry.
  • Chromatography (HPLC/GC) : Ensures purity, particularly for air-sensitive phosphines.

Advanced: How do solvent effects modulate the catalytic performance of bis(2-phenylethyl)phosphine ligands in asymmetric hydrogenation?

Answer:
Solvent polarity and coordinating ability significantly impact reaction pathways. In cobalt-catalyzed hydrogenation ( ), nonpolar solvents (e.g., toluene) favor ligand-centered redox mechanisms, while polar solvents (e.g., THF) stabilize ionic intermediates . Researchers should conduct solvent screening with dielectric constant measurements ( ) and correlate results with kinetic profiles. For bis(2-phenylethyl)phosphine selenides, benzene vs. dioxane solvents alter dipole moments, affecting transition-state stabilization .

Basic: What are the key challenges in handling and storing bis(2-phenylethyl)phosphine derivatives?

Answer:

  • Air Sensitivity : Phosphines oxidize readily; use Schlenk techniques or gloveboxes under inert atmospheres.
  • Moisture : Hydrolyzes P–Se/P–O bonds; store with molecular sieves.
  • Thermal Stability : DSC/TGA analysis ( ) is advised to determine safe temperature ranges .

Advanced: How can computational methods complement experimental studies of bis(2-phenylethyl)phosphine ligand behavior?

Answer:

  • DFT Calculations : Predict ligand geometry, electron distribution, and transition-state energetics ( ) .
  • Molecular Dynamics : Simulate solvent-ligand interactions to rationalize solvent effects.
  • Docking Studies : Model ligand-substrate binding in catalysis. Pair computational data with experimental kinetics (e.g., Eyring plots) for robust mechanistic validation.

Basic: What are the documented applications of bis(2-phenylethyl)phosphine derivatives in organometallic chemistry?

Answer:

  • Catalysis : As ligands in gold(I)-catalyzed C–H activation ( ) and cobalt-mediated hydrogenation ( ) .
  • Materials Science : Building blocks for phosphorescent materials due to tunable electronic properties.
  • Synthetic Intermediates : Precursors for chiral phosphine oxides via stereoselective additions ( ) .

Advanced: What strategies resolve contradictions in reported catalytic activities of bis(2-phenylethyl)phosphine complexes?

Answer:

  • Control Experiments : Exclude impurities by repeating syntheses with rigorous purification.
  • In Situ vs. Isolated Catalysts : Pre-formed Pd–bis(phosphine) complexes ( ) avoid induction periods seen with in situ catalysts .
  • Cross-Study Comparisons : Normalize activity metrics (e.g., TOF, TON) across solvent, temperature, and substrate scope variations.

Advanced: How can researchers design experiments to probe the role of bis(2-phenylethyl)phosphine ligands in stabilizing reactive intermediates?

Answer:

  • Spectroscopic Trapping : Use low-temperature NMR or EPR to detect transient species.
  • Isotopic Labeling : ¹³C/²H labeling tracks substrate-ligand interactions.
  • XAS/XANES : Monitor metal oxidation states during catalysis.
  • Kinetic Profiling : Compare rate laws for ligand-free vs. ligand-bound systems ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.